

# Spectroscopic Profile of 5-Bromo-2-nitrobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **5-Bromo-2-nitrobenzonitrile**

Cat. No.: **B1267389**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-2-nitrobenzonitrile** ( $C_7H_3BrN_2O_2$ ; CAS No. 89642-50-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models, alongside standardized experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-2-nitrobenzonitrile**. These predictions are valuable for the identification and characterization of this compound in a laboratory setting.

**Table 1: Predicted  $^1H$  NMR Data**

Chemical Shift (ppm)	Multiplicity	Assignment
8.25	d	H-3
8.05	dd	H-4
7.90	d	H-6

Predicted in  $\text{CDCl}_3$  at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift (ppm)	Assignment
149.0	C-2
140.0	C-4
134.0	C-6
131.0	C-5
125.0	C-3
116.0	C-1
115.0	CN

Predicted in  $\text{CDCl}_3$  at 100 MHz.

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2230	Strong	C≡N Stretch
1580, 1470	Strong	Aromatic C=C Stretch
1530	Strong	Asymmetric $\text{NO}_2$ Stretch
1350	Strong	Symmetric $\text{NO}_2$ Stretch
850	Strong	C-H Bending (out-of-plane)
750	Strong	C-Br Stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Adduct
226.9451	[M+H] <sup>+</sup>
248.9270	[M+Na] <sup>+</sup>
224.9305	[M-H] <sup>-</sup>
243.9716	[M+NH <sub>4</sub> ] <sup>+</sup>

M refers to the molecular ion of **5-Bromo-2-nitrobenzonitrile**.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2-nitrobenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field spectrometer. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.

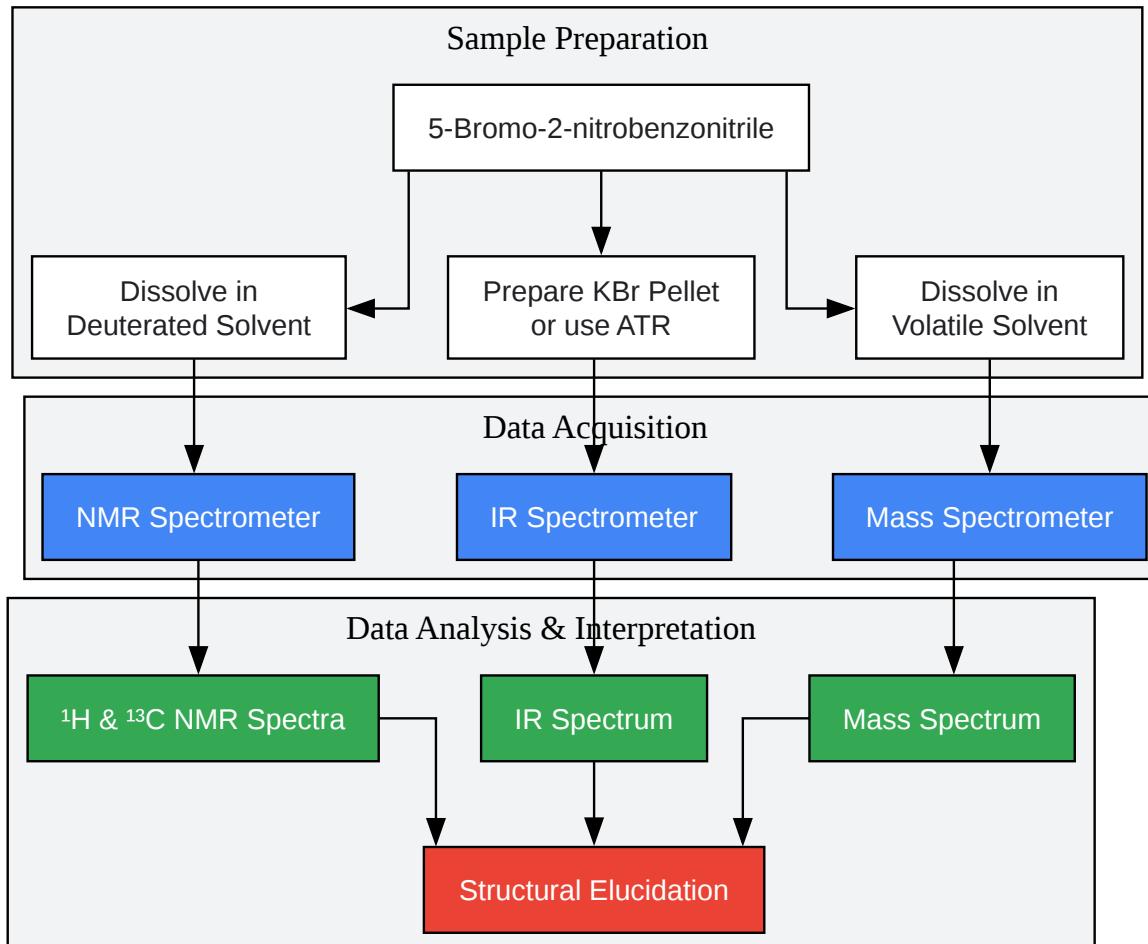
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[1\]](#) Further dilute the stock solution as required by the instrument's sensitivity.[\[1\]](#)
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.[\[1\]](#)
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).[\[2\]](#)
- Detection: The detector records the abundance of each ion, generating a mass spectrum.[\[2\]](#)

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-nitrobenzonitrile**.



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## References

- 1. 1-Bromo-2-nitrobenzene(577-19-5)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
- 2. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

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